2-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of imidazole, thiazole, and isoindole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-methylimidazo[2,1-b][1,3]thiazole with an appropriate isoindole derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper complexes.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can lead to a variety of substituted imidazole, thiazole, and isoindole derivatives .
Scientific Research Applications
2-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent and in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid
- (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
- Imidazo[2,1-b][1,3,4]thiadiazole derivatives
Uniqueness
2-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of imidazole, thiazole, and isoindole moieties. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-9-22-16-17-11(8-19(10)16)6-7-18-14(20)12-4-2-3-5-13(12)15(18)21/h2-5,8-9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFIRKOMXJFKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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